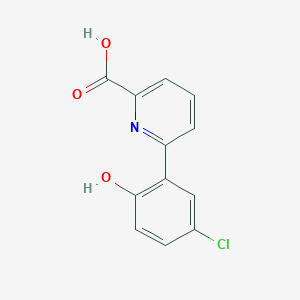
(6Z)-6-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)-1H-pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6Z)-6-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)-1H-pyridine-2-carboxylic acid is a heterocyclic compound that features a pyridine ring substituted with a carboxylic acid group and a chlorinated hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6Z)-6-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)-1H-pyridine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-hydroxybenzaldehyde and 2-pyridinecarboxylic acid.
Condensation Reaction: The key step involves a condensation reaction between 5-chloro-2-hydroxybenzaldehyde and 2-pyridinecarboxylic acid under acidic or basic conditions to form the desired product.
Purification: The crude product is purified using recrystallization or chromatography techniques to obtain the pure compound.
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions, such as the use of catalysts and solvents, to increase yield and reduce production costs. Continuous flow reactors and automated synthesis platforms can also be employed for large-scale production.
Chemical Reactions Analysis
Types of Reactions: (6Z)-6-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)-1H-pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(6Z)-6-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)-1H-pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (6Z)-6-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)-1H-pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with target proteins, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
5-Chloro-2-hydroxybenzoic acid: Similar structure but lacks the pyridine ring.
2-Hydroxy-5-chloropyridine: Similar structure but lacks the carboxylic acid group.
6-(2-Hydroxyphenyl)-pyridine-2-carboxylic acid: Similar structure but lacks the chlorine atom.
Uniqueness: (6Z)-6-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)-1H-pyridine-2-carboxylic acid is unique due to the presence of both the chlorinated hydroxyphenyl group and the pyridine carboxylic acid moiety. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H8ClNO3 |
|---|---|
Molecular Weight |
249.65 g/mol |
IUPAC Name |
6-(5-chloro-2-hydroxyphenyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C12H8ClNO3/c13-7-4-5-11(15)8(6-7)9-2-1-3-10(14-9)12(16)17/h1-6,15H,(H,16,17) |
InChI Key |
IRVUPFHZGHFIJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)O)C2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


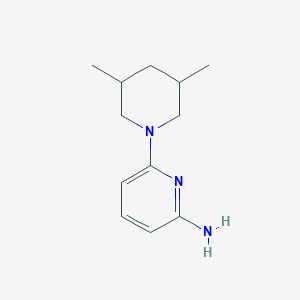
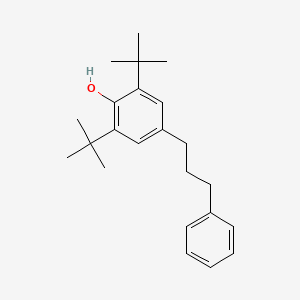
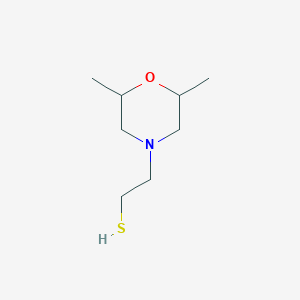
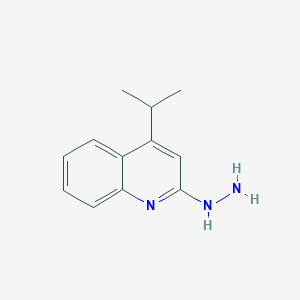
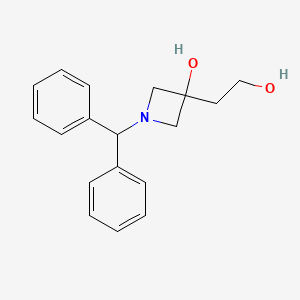

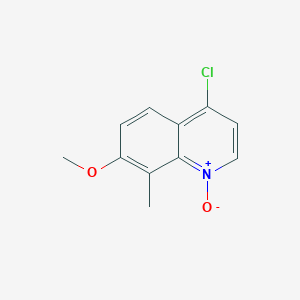
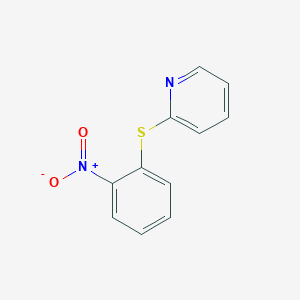

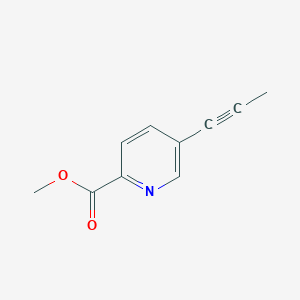
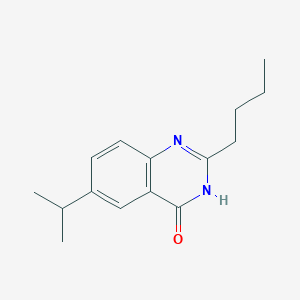

![6,7-Dihydro-5H-cyclopenta[b]pyridine-6-carboxamide](/img/structure/B8558545.png)
![1-Chloro-4-{2-[(chloromethyl)sulfanyl]propan-2-yl}benzene](/img/structure/B8558550.png)
